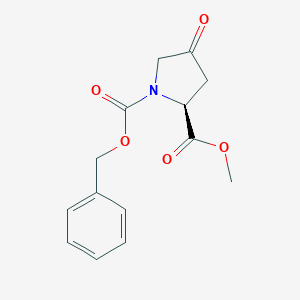

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Descripción general

Descripción

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection methods, which facilitate the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is primarily explored for its potential therapeutic applications:

- Proline Derivative : As a derivative of proline, it can influence various biological pathways. Proline derivatives are known to play roles in protein synthesis and cellular signaling .

- Inhibitory Effects on Enzymes : Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes (specifically CYP2C19), which are crucial for drug metabolism . This property can be exploited in drug design to enhance pharmacokinetics and reduce adverse effects.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis:

- Building Block for Peptides : It can be utilized as a building block in the synthesis of peptide-based therapeutics, particularly those targeting specific receptors or pathways involved in diseases like cancer .

- Synthesis of Other Compounds : The unique functional groups present allow for further derivatization, making it a versatile precursor for synthesizing other biologically active molecules .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mecanismo De Acción

The mechanism of action of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolidine core structure and has applications in medicinal chemistry.

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound is another pyrrolidine derivative with potential anticancer properties.

Uniqueness: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups

Actividad Biológica

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, also known by its CAS number 16217-15-5, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is a derivative of proline and has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory, anti-cancer, and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| Solubility | 2.22 mg/ml |

| Log P (Octanol/Water) | 1.23 |

| Bioavailability Score | 0.55 |

Research indicates that this compound may influence various biological pathways through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP2C19, which is involved in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vivo experiments showed a reduction in paw edema by up to 51.81%, indicating its potential as an anti-inflammatory agent . The compound's mechanism appears to involve the inhibition of COX-2 expression and reduction of pro-inflammatory cytokines such as IL-1β and C-reactive protein .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicated that it could inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Neuroprotective Properties

Preliminary findings suggest that this compound may have neuroprotective effects. It has been linked to improved mental performance during stress-related tasks and may influence the secretion of anabolic hormones . These properties could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several research articles have highlighted the biological activity of this compound:

- Anti-inflammatory Study : A study published in MDPI reported that this compound significantly decreased inflammatory markers in animal models, supporting its use as an anti-inflammatory agent .

- Cancer Research : Another study focused on the compound's ability to inhibit tumor growth in vitro, demonstrating its potential as an anticancer drug candidate .

- Neuropharmacology : Research examining the compound's effects on cognitive function suggested it may enhance mental performance under stress, indicating possible applications in treating cognitive decline .

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFKZAWVKVORNI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469163 | |

| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16217-15-5 | |

| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.